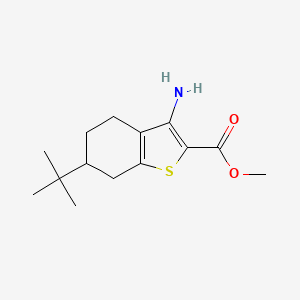

Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Description

Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name |

methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(11(9)15)13(16)17-4/h8H,5-7,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPFQDJTLXZSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The tert-butyl group is often introduced via alkylation reactions, while the amino group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various hydrogenated derivatives. Substitution reactions can lead to a wide range of functionalized benzothiophene derivatives.

Scientific Research Applications

Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

Methyl 3-amino-6-tert-butyl-1-benzothiophene-2-carboxylate: Does not have the tetrahydro modification, potentially leading to different physical and chemical properties.

Uniqueness

The presence of the tert-butyl group and the tetrahydro modification in Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate makes it unique compared to its analogs. These structural features can influence its stability, reactivity, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and research articles.

- Molecular Formula: CHNOS

- Molecular Weight: 301.45 g/mol

- CAS Number: 433247-78-0

Antimicrobial Activity

Research has shown that benzothiophene derivatives exhibit significant antimicrobial properties. A study synthesized a series of tetrahydrobenzothiophene derivatives and evaluated their efficacy against various bacterial strains. This compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antidepressant Activity

The structural characteristics of benzothiophenes have also been linked to antidepressant effects. In a study focusing on the synthesis of tetrahydrobenzothiophene derivatives, compounds similar to methyl 3-amino-6-tert-butyl were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. The findings indicated that these derivatives could potentially serve as novel antidepressants by enhancing monoaminergic neurotransmission .

Kinase Inhibition

Recent research highlighted the role of benzothiophene derivatives in inhibiting specific kinases implicated in cancer progression. This compound was identified as a candidate for inhibiting LIMK1 and other PIM kinases, which are associated with tumorigenesis. In vitro assays demonstrated that this compound could effectively disrupt actin polymerization in cancer cells overexpressing these kinases .

Study on Antimicrobial Efficacy

A series of experiments conducted on various synthesized benzothiophene derivatives included methyl 3-amino-6-tert-butyl. The results indicated:

- Tested Strains: Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These results underscore the compound's potential use in developing new antibiotics .

Study on Antidepressant Properties

In another case study involving animal models:

Q & A

Q. Critical parameters :

- Solvent polarity : Methanol optimizes intermediate solubility and reaction kinetics.

- Temperature : Reflux conditions (e.g., 65–70°C) enhance cyclization efficiency.

- Catalyst stoichiometry : Diethylamine (0.33 mL per 1.0 g ketone) balances proton transfer and nucleophilicity.

- Purification : Ice-cold methanol washes remove unreacted sulfur and byproducts, yielding 82% purity .

Basic: What spectroscopic methods are recommended for characterizing this compound, and how are key functional groups identified?

Q. Methodological workflow :

- IR spectroscopy : Confirm NH (3475 cm⁻¹), C=O (1663 cm⁻¹), and C-O (1245 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include:

- Methyl ester : δ 3.77 ppm (s, 3H) in ¹H NMR; δ 166.3 ppm (C=O) in ¹³C NMR.

- tert-butyl group : δ 0.91 ppm (s, 9H) in ¹H NMR; δ 27.3 ppm (3C) in ¹³C NMR .

- LC-MS : Validate molecular weight (C₁₄H₂₂NO₂S⁺: m/z 268) .

Basic: Which crystallographic tools are essential for determining its crystal structure?

- Data processing : WinGX integrates SHELX routines for data reduction and absorption corrections .

- Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry and packing .

Advanced: How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?

Q. Stepwise troubleshooting :

Purity validation : Use reverse-phase HPLC (methanol-water gradient) to rule out impurities .

Solvent effects : Compare experimental (CDCl₃) and computational (gas-phase) shifts; apply corrections for solvent polarity.

Computational parameters : Re-optimize DFT functionals (e.g., B3LYP/6-311+G(d,p)) and include spin-orbit coupling for sulfur atoms .

Advanced: How does the tert-butyl group influence conformational stability and intermolecular interactions?

- Steric effects : The bulky tert-butyl group enforces a chair conformation in the tetrahydrobenzothiophene ring, reducing ring puckering entropy .

- Crystal packing : Dominated by van der Waals interactions between tert-butyl groups, creating hydrophobic domains.

- Hydrogen bonding : Graph set analysis (Etter’s rules) reveals N–H···O=C motifs between amino and ester groups, stabilizing layered structures .

Advanced: What strategies mitigate side reactions during synthesis, such as over-oxidation or ring-opening?

- Controlled sulfur addition : Use stoichiometric sulfur (0.25 g per 1.0 g ketone) to limit polysulfide formation .

- Inert atmosphere : Nitrogen purging prevents oxidation of the thiophene ring.

- Real-time monitoring : TLC (silica, hexane:ethyl acetate 3:1) tracks intermediate formation; quench reaction at 85% conversion .

Advanced: How can computational modeling predict hydrogen bonding patterns in co-crystals?

- Software : Use Mercury (Cambridge Crystallographic Database) to analyze packing motifs.

- Descriptors : Calculate hydrogen bond propensity scores using Etter’s graph sets (e.g., D(2) motifs for dimeric interactions) .

- Validation : Overlay computed electrostatic potential maps with experimental XRD electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.